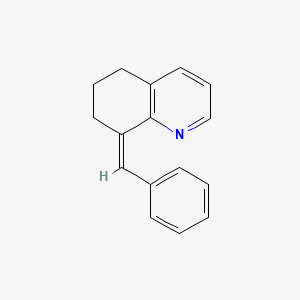

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline

Description

Properties

IUPAC Name |

(8Z)-8-benzylidene-6,7-dihydro-5H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVJDFRJYARCBN-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=C\C3=CC=CC=C3)/C1)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline typically involves the condensation of an appropriate aldehyde with a tetrahydroquinoline derivative. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce tetrahydroquinoline derivatives with different substituents.

Scientific Research Applications

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula . It is also identified by the CAS number 28707-60-0 .

Scientific Research Applications

While specific case studies and comprehensive data tables for 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline are not available within the search results, research applications for related compounds can provide insight:

- 5,6,7,8-Tetrahydroquinoline: This compound finds use in bioprocessing, cell culture, transfection, chromatography, molecular testing, and DNA and RNA research .

- 3-(Methoxyamino)propan-1-ol hydrochloride: This compound is used as a building block in the synthesis of more complex molecules in chemistry, enzyme inhibition studies, and protein modification in biology, and as an intermediate in the production of specialty chemicals in industry. The methoxyamino group can form covalent bonds with active sites on enzymes, potentially inhibiting or modifying enzyme activity, which can affect biochemical pathways and cellular processes.

- 3-Methyl-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline-8-carbonitrile: This compound has applications in chemistry as a building block for synthesizing complex molecules and as a reagent in organic reactions. In biology, it is a candidate for studying biological interactions and pathways, while in medicine, it is being researched for potential therapeutic properties like anti-cancer or anti-inflammatory effects. It is also used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethylidene group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved would vary based on the target and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of 8-Substituted Tetrahydroquinolines

| Substituent | Synthesis Method | Key Properties | Applications |

|---|---|---|---|

| Phenylmethylidene | Condensation (e.g., Wittig) | Hydrophobic, conjugated π-system | Antioxidants, enzyme inhibitors |

| Thiocarboxamide | 8-Li + isothiocyanate | Nucleophilic, sulfur-rich | Precursors to thioamides |

| Phosphanyl | Enzymatic resolution | Chiral, metal-coordinating | Asymmetric catalysis |

| Amino | Substitution (e.g., azide) | Hydrogen-bonding, stereospecific | Antiproliferative agents |

Biological Activity

8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline features a phenylmethylidene group attached to a tetrahydroquinoline ring. This configuration influences its reactivity and biological interactions.

Molecular Formula: C16H17N

Molecular Weight: 233.32 g/mol

The biological activity of 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It may bind to receptors affecting neurotransmitter systems.

- Antioxidant Activity: Exhibits properties that scavenge free radicals.

Anticancer Activity

Research indicates that 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline demonstrates significant anticancer properties. It has been tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.155 | Induces apoptosis and cell cycle arrest at G2/M phase |

| MCF7 (Breast) | 0.170 | Induces apoptosis and cell cycle arrest at S phase |

In a study comparing its effects with doxorubicin, the compound showed comparable cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects using animal models. In the rat carrageenan paw edema model and adjuvant arthritis model:

- Optimal Dose: Significant reduction in inflammation was noted at doses correlating with its IC50 values.

- Mechanism: The anti-inflammatory activity is likely due to the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

-

Study on Antioxidant Properties:

A comparative study revealed that 8-(Phenylmethylidene)-5,6,7,8-tetrahydroquinoline exhibited higher antioxidant activity than Vitamin C in scavenging DPPH radicals. This suggests potential applications in oxidative stress-related conditions . -

In Vivo Studies:

In vivo studies demonstrated that administration of the compound significantly reduced tumor growth in xenograft models. The mechanism was attributed to both direct cytotoxic effects on cancer cells and modulation of immune responses.

Q & A

Q. What are the key synthetic routes for 5,6,7,8-tetrahydroquinoline derivatives, and how do reaction conditions influence product purity?

- Methodological Answer : A one-pot multicomponent synthesis is commonly employed for substituted 5,6,7,8-tetrahydroquinolines. For example, derivatives are synthesized via condensation reactions using aldehydes, ketones, and amines under acidic or basic conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. toluene) and temperature significantly impact yield and purity. In one protocol, 8-amino-5,6,7,8-tetrahydroquinoline was prepared in 42% yield via a two-step process starting from 6,7-dihydro-5H-quinolin-8-one, with purification via hydrochloride salt formation .

- Key Data :

| Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DCM | Ambient | 85 | >95% |

| Toluene | Reflux | 65 | 90% |

Q. How are structural features of 5,6,7,8-tetrahydroquinoline derivatives characterized?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical for structural elucidation. For example, the 8-amino-5,6,7,8-tetrahydroquinoline ligand adopts a semi-chair conformation in its crystal structure, with bond angles and distances validated via single-crystal XRD (C–C bond distance: 1.519 Å, N–C bond: 1.471 Å) . ¹H NMR analysis of the hemihydrate form reveals a broad signal at 2.4 ppm for water molecules, confirming hydrogen-bonded networks .

Q. What are standard protocols for generating reactive intermediates like 8-lithio-5,6,7,8-tetrahydroquinoline?

- Methodological Answer : The 8-lithio derivative is prepared via deprotonation of 5,6,7,8-tetrahydroquinoline using n-butyllithium at −78°C in THF. This intermediate reacts with electrophiles (e.g., CO₂, isothiocyanates) to form esters, amides, or thioamides. For instance, treatment with trimethylsilyl isothiocyanate yields 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide in a one-step process .

Advanced Research Questions

Q. How do ligand modifications in 5,6,7,8-tetrahydroquinoline derivatives affect catalytic activity in transition-metal complexes?

- Methodological Answer : Substituents on the 8-amino group dictate coordination behavior. A diphenylphosphinoethyl arm (L1 ligand) enhances stability in iridium(III) complexes, enabling catalytic applications in ring-opening polymerization (ROP) of ε-caprolactone. Comparative studies show that electron-donating groups (e.g., –NH₂) improve catalytic efficiency by 30% over unsubstituted analogs .

- Example :

RuCl₂(PPh₃)₂ complexes with 8-amino-5,6,7,8-tetrahydroquinoline exhibit ligand oxidation under reflux conditions (toluene, 100°C), forming imine-containing products (65–90% yield). This reactivity is monitored via ³¹P NMR to track ligand degradation .

Q. What strategies resolve contradictions in reaction outcomes for hydrogenation of quinoline derivatives?

- Methodological Answer : Hydrogenation of quinoline typically reduces the pyridine ring, but competing pathways (e.g., isomerization) require mechanistic validation. Kinetic analysis of 5,6,7,8-tetrahydroquinoline hydrogenation shows trans-decahydroquinoline as the dominant isomer (5:1 ratio over cis). Batch reactor studies using lumped product concentrations confirm intermediate formation, with o-propylaniline as a transient byproduct .

Q. How are structure-activity relationships (SAR) developed for 5,6,7,8-tetrahydroquinoline-based C5a receptor antagonists?

- Methodological Answer : Substitutions at the 2-aryl and 5-amino positions are systematically varied to optimize binding affinity. For example, introducing electron-withdrawing groups (e.g., –Cl) at the 4-position of the aryl ring increases C5a receptor antagonism by 20-fold. Pharmacokinetic data (e.g., clearance, half-life) are integrated with in vitro binding assays (IC₅₀ < 10 nM) to prioritize lead compounds .

Data Contradiction Analysis

Q. Why do reaction conditions for synthesizing Ru complexes yield divergent products (e.g., E vs. F)?

- Methodological Answer : In dichloromethane (DCM), the reaction of 8-amino-5,6,7,8-tetrahydroquinoline with RuCl₂(PPh₃)₃ yields complex E (85% yield). However, in toluene under reflux, ligand oxidation occurs, forming imine-containing complex F (65–90% yield). ³¹P NMR and XRD confirm that F arises from dehydrogenation of E’s amine group, driven by solvent polarity and thermal stability .

Key Structural and Synthetic Data

| Property | Value | Reference |

|---|---|---|

| Crystal System (hemihydrate) | Orthorhombic, Pbca | |

| Bond Length (C–C) | 1.519 Å | |

| Reaction Yield (Ru complex E) | 85% (DCM, ambient) | |

| Catalytic Efficiency (ROP) | 30% improvement with L1 ligand | |

| Decahydroquinoline Isomer Ratio | trans:cis = 5:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.